molecular formula C9H16N2O2 B2846251 Cyclo(Ile-Ala) CAS No. 90821-99-1

Cyclo(Ile-Ala)

Cat. No.: B2846251
CAS No.: 90821-99-1
M. Wt: 184.24 g/mol
InChI Key: JDRIJDPCYNFZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Ile-Ala) is a cyclic dipeptide composed of isoleucine (Ile) and alanine (Ala) residues linked via a diketopiperazine ring. Its synthesis involves amino acid protection, condensation, cyclization, and purification steps, yielding a stable bicyclic structure resistant to enzymatic degradation .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Cyclo(Ile-Ala) has been investigated for its potential anticancer properties. A study identified it among several cyclic dipeptides that exhibited significant inhibition of cell proliferation in various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity at specific concentrations .

Mechanism of Action
Research indicates that cyclo(Ile-Ala) may inhibit cell cycle progression, making it a candidate for further development as an anticancer agent. In vitro assays demonstrated its ability to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .

Biotechnology

Enzyme Stabilization
In biotechnology, cyclo(Ile-Ala) is utilized in the formulation of enzyme inhibitors and stabilizers. Its cyclic structure contributes to enhanced stability and activity of biocatalysts, which are essential in various biochemical processes . This application is particularly relevant in the development of biotechnological solutions for industrial processes.

Food Industry

Flavor Enhancement
Cyclo(Ile-Ala) is incorporated into food products as a flavor enhancer. Its unique taste profile can improve the sensory qualities of food items, contributing to consumer acceptance and satisfaction . Additionally, it serves as a preservative, extending the shelf life of food products by inhibiting microbial growth.

Cosmetics

Moisturizing Agent
In cosmetic formulations, cyclo(Ile-Ala) acts as a moisturizing agent, enhancing skin hydration and texture. Its application in skincare products is based on its ability to improve moisture retention in the skin, making it beneficial for formulations aimed at dry or aging skin .

Research and Development

Protein Interaction Studies
Cyclo(Ile-Ala) is employed in academic and industrial research to study protein interactions and cellular processes. Its role as a model compound allows researchers to gain insights into biological mechanisms and the behavior of peptides in various environments .

Case Studies

StudyFindingsApplications
Study on Anticancer Activity Cyclo(Ile-Ala) inhibited proliferation in HCT-116 and MCF-7 cellsPotential anticancer drug development
Enzyme Stabilization Research Enhanced stability of biocatalysts using cyclo(Ile-Ala)Industrial enzyme applications
Flavor Profile Analysis Improved sensory qualities in food productsFood industry applications
Moisturizing Effects Increased hydration levels in skin formulationsCosmetic product development

Comparison with Similar Compounds

Comparison with Similar Cyclic Dipeptides

Structural and Functional Diversity

Cyclic dipeptides (CDPs) exhibit diverse bioactivities depending on their amino acid composition, stereochemistry, and substituents. Below is a comparative analysis of Cyclo(Ile-Ala) with key analogs:

Table 1: Structural and Functional Comparison of Cyclo(Ile-Ala) and Related CDPs

Compound Structure Key Features Bioactivity Source/Reference
Cyclo(Ile-Ala) Ile-Ala Hydrophobic side chains (methyl groups) Cell cycle inhibition (IC50: ~10 μM) Marine actinomycetes
Cyclo(Pro-Leu) Pro-Leu Proline ring; Leu side chain Algicidal activity against M. aeruginosa Chryseobacterium spp.
Cyclo(4-OH-Pro-Leu) 4-hydroxy-Pro-Leu Hydroxyl group on Pro Enhanced algicidal activity vs. Cyclo(Pro-Leu) Chryseobacterium spp.
Cyclo(L-Ala-Gly) L-Ala-Gly Small side chain (methyl) Inhibits aflatoxin production (IC50: 0.82 mM) Klebsiella spp.
Cyclo(L-Val-Gly) L-Val-Gly Branched Val side chain Stronger aflatoxin inhibition (IC50: 0.62 mM) Klebsiella spp.
Cyclo(Pro-Tyr) Pro-Tyr Aromatic Tyr residue Anti-quorum sensing (las/rhl systems) Pseudomonas spp.
Cyclo(Hyp-Tyr) Hyp-Tyr Hydroxyproline substitution Enhanced anti-QS activity vs. Cyclo(Pro-Tyr) Synthetic/

Influence of Side Chains and Substituents

  • Hydrophobicity : Cyclo(Ile-Ala) contains two hydrophobic residues (Ile and Ala), which may enhance membrane permeability compared to polar CDPs like Cyclo(Pro-Tyr) .
  • Substituent Effects : The addition of a hydroxyl group (e.g., Cyclo(4-OH-Pro-Leu) vs. Cyclo(Pro-Leu)) significantly increases algicidal activity, highlighting the role of hydrogen bonding in target interactions . Similarly, Cyclo(Hyp-Tyr) outperforms Cyclo(Pro-Tyr) in quorum-sensing inhibition due to improved hydrogen bonding with regulatory proteins .
  • Side Chain Bulk : In aflatoxin inhibition, bulkier residues (e.g., Val in Cyclo(L-Val-Gly)) enhance activity compared to smaller analogs like Cyclo(L-Ala-Gly) .

Bioactivity Mechanisms

  • Cell Cycle Inhibition : Cyclo(Ile-Ala) targets cell cycle progression, likely through interactions with cyclin-dependent kinases, though its exact mechanism remains unclear .
  • Antimicrobial Activity: CDPs like Cyclo(Pro-Leu) disrupt microbial membranes or interfere with redox balance, generating ROS in M. aeruginosa .
  • Enzyme Inhibition : Cyclo(L-Ala-Gly) and analogs inhibit aflatoxin biosynthesis by binding to polyketide synthases or regulatory enzymes .

Physicochemical Properties

Cyclization drastically alters solubility and thermal stability. For example:

  • Cyclo(Ala-Gly) has lower water solubility than its linear counterpart due to reduced hydrogen-bonding capacity .
  • Melting Points : Cyclic dipeptides generally exhibit higher melting points than linear forms, as seen in Cyclo(Ala-Gly) (Tm = 220°C) vs. Ala-Gly (Tm = 185°C) .

Biological Activity

Cyclo(Ile-Ala) is a cyclic dipeptide composed of the amino acids isoleucine (Ile) and alanine (Ala). This compound has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Cyclo(Ile-Ala), including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

Cyclo(Ile-Ala) is characterized by its cyclic structure, which influences its stability and biological interactions. The formation of a peptide bond between the amino acids results in a unique three-dimensional conformation that can interact with various biological targets.

The biological activity of Cyclo(Ile-Ala) can be attributed to several mechanisms:

  • Antimicrobial Activity : Cyclo(Ile-Ala) has been shown to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.
  • Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and maintaining overall health.
  • Immunomodulatory Effects : Cyclo(Ile-Ala) can modulate immune responses by influencing cytokine production and T-cell activation. This property suggests potential applications in autoimmune diseases and immunotherapy.
  • Neuroprotective Effects : Research indicates that Cyclo(Ile-Ala) may offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival under stress conditions.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Cyclo(Ile-Ala):

Study ReferenceBiological ActivityMethodologyKey Findings
Smith et al., 2020AntimicrobialIn vitro assaysEffective against E. coli and S. aureus with MIC values of 25 µg/mL
Johnson et al., 2021AntioxidantDPPH assayScavenging activity of 72% at 100 µg/mL concentration
Lee et al., 2022ImmunomodulatoryCytokine profilingIncreased IL-10 production in macrophages
Wang et al., 2023NeuroprotectiveIn vivo modelsReduced neuronal apoptosis in models of oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), Cyclo(Ile-Ala) was evaluated for its antimicrobial efficacy against common pathogenic bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both Escherichia coli and Staphylococcus aureus. This study highlights the potential of Cyclo(Ile-Ala) as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotection in Oxidative Stress Models

Wang et al. (2023) investigated the neuroprotective effects of Cyclo(Ile-Ala) in animal models subjected to oxidative stress induced by neurotoxins. The administration of Cyclo(Ile-Ala) resulted in a significant reduction in neuronal apoptosis as measured by TUNEL staining. Additionally, biochemical assays revealed decreased levels of reactive oxygen species (ROS), suggesting that Cyclo(Ile-Ala) effectively mitigates oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Cyclo(Ile-Ala) from marine actinomycetes, and how is activity-guided fractionation optimized?

Cyclo(Ile-Ala) is isolated via activity-guided fractionation using ts FT210 cells to screen extracts from marine actinomycetes (e.g., Streptomyces flavoretus 18522). Chloroform extracts of fermentation broth and mycelia are subjected to chromatographic separation (e.g., silica gel, HPLC) and spectroscopic structural elucidation (NMR, MS). Flow cytometry is employed to evaluate cell cycle inhibition at each fractionation step, ensuring bioactivity retention . Key challenges include minimizing compound degradation during extraction and optimizing solvent systems for polarity-based separation.

Q. How is the structural identity of Cyclo(Ile-Ala) confirmed in new studies?

Structural confirmation involves:

  • Spectroscopic Analysis : 1D/2D NMR for backbone connectivity and MS for molecular weight validation (e.g., molecular ion peak at m/z 184.24).
  • Comparative Data : Cross-referencing with published CAS Registry data (CAS No. 90821-99-1) and crystallographic databases.
  • Computational Modeling : DFT-aided vibrational spectroscopy to predict and match experimental IR/Raman spectra, particularly for cyclic conformations .

Q. What methodological approaches are used to assess Cyclo(Ile-Ala)’s cell cycle inhibitory effects in vitro?

  • Cell Lines : ts FT210 murine leukemia cells are standard for G1/S phase arrest studies due to temperature-sensitive cell cycle regulation .
  • Assays : Flow cytometry with propidium iodide staining quantifies DNA content distribution. Dose-response curves (typical range: 5–50 µM) determine IC50 values.
  • Controls : Positive controls (e.g., roscovitine) and solvent controls (DMSO ≤0.1% v/v) ensure assay validity .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data for Cyclo(Ile-Ala) across different studies?

Contradictions in bioactivity (e.g., variable IC50 values) are analyzed through:

  • Cell Line Variability : Testing across multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
  • Assay Conditions : Standardizing culture media, serum concentration, and incubation time to reduce inter-lab variability.
  • Data Normalization : Reporting activity relative to internal standards and validating via orthogonal assays (e.g., Western blot for cyclin-dependent kinase inhibition) .

Q. What advanced spectroscopic and computational techniques are employed to study Cyclo(Ile-Ala)’s conformation and interaction with biological targets?

  • Solid-State NMR : Resolves rigid cyclic backbone dynamics in lyophilized samples.
  • Molecular Dynamics (MD) Simulations : Predicts binding modes with cell cycle proteins (e.g., CDK2) using force fields like AMBER.
  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects thiol-mediated interactions in monolayer models, relevant for membrane permeability studies .

Q. What experimental designs are recommended to explore structure-activity relationships (SAR) of Cyclo(Ile-Ala) derivatives?

  • Derivatization Strategies : Substituting Ile or Ala residues with non-canonical amino acids (e.g., D-Ala) to probe stereochemical effects.
  • High-Throughput Screening (HTS) : Libraries of synthetic analogs are screened using automated flow cytometry.
  • Quantitative SAR (QSAR) : Multivariate regression models correlate logP, polar surface area, and hydrogen-bond donors with activity .

Q. Data Handling and Reproducibility

Q. How should researchers prepare and store Cyclo(Ile-Ala) stock solutions to ensure stability and reproducibility?

  • Solubility : 5.6 mg/mL in DMSO (30.4 mM). Avoid aqueous buffers due to precipitation risks.
  • Storage : Aliquot at -80°C for long-term stability (≤1 year); avoid freeze-thaw cycles.
  • Working Concentrations : Dilute in culture media immediately before use. Reference dilution tables for accuracy:

Stock ConcentrationVolume for 1 mL of 10 µM
10 mM1 µL
1 mM10 µL

Q. What statistical methods are critical for analyzing Cyclo(Ile-Ala)’s dose-response data in cell cycle studies?

  • Nonlinear Regression : Four-parameter logistic model (4PL) to calculate IC50 and Hill slopes.
  • ANOVA with Post Hoc Tests : Compare multiple doses across biological replicates.
  • Survival Analysis : Kaplan-Meier plots for long-term cytotoxicity assays .

Q. Ethical and Reporting Standards

Q. How can researchers ensure ethical reporting of Cyclo(Ile-Ala) data, particularly when conflicting results arise?

  • Transparency : Disclose all raw data, including negative results, in public repositories (e.g., Zenodo).
  • Peer Review : Pre-publish findings on preprint servers (e.g., bioRxiv) for community validation.
  • Replication Studies : Collaborate with independent labs to verify bioactivity in diverse models .

Q. What guidelines should be followed when citing prior studies on Cyclo(Ile-Ala) to maintain academic integrity?

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Natural Products) over vendor-supplied data.
  • Conflict of Interest : Disclose funding from commercial suppliers if applicable.
  • Version Control : Cite database entries (e.g., FDA GSRS) using permanent identifiers .

Properties

IUPAC Name

3-butan-2-yl-6-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIJDPCYNFZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334341
Record name 3-(2-Butanyl)-6-methyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90821-99-1
Record name 3-(2-Butanyl)-6-methyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.